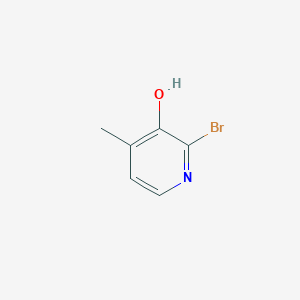

2-Bromo-4-methylpyridin-3-ol

Descripción

Overview of Halogenated Pyridinols in Organic Synthesis

The introduction of halogen atoms, such as bromine, chlorine, or iodine, onto the pyridinol structure significantly broadens its synthetic utility. Halogenated pyridinols are key precursors in numerous cross-coupling reactions, including the Suzuki, Stille, and Buchwald-Hartwig reactions. The halogen acts as a versatile leaving group that can be substituted by a wide array of functional groups, enabling the construction of complex molecular frameworks. cymitquimica.com The specific positions of the halogen and hydroxyl groups on the pyridine ring are critical in directing the regioselectivity of these transformations, offering chemists precise control over synthetic outcomes. cymitquimica.com

Importance of Pyridine Scaffolds in Medicinal Chemistry and Materials Science

The pyridine ring is a fundamental structural motif found in a vast number of biologically active compounds and advanced functional materials. mdpi.comnih.gov In medicinal chemistry, it is recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets. mdpi.comrsc.org The nitrogen atom can function as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions, which are vital for molecular recognition within enzyme active sites and receptors. nih.gov This has led to the development of pyridine-containing drugs with a wide spectrum of therapeutic applications, including antiviral, antibacterial, and anticancer agents. mdpi.com

In materials science, the distinct electronic characteristics of the pyridine scaffold make it a valuable component in designing novel materials. ambeed.com Pyridine-based polymers and molecules can exhibit useful photophysical properties for applications in organic light-emitting diodes (OLEDs) and chemical sensors. Furthermore, the nitrogen atom's ability to coordinate with metal ions is harnessed in creating metal-organic frameworks (MOFs) for catalysis, gas storage, and separation technologies.

Contextualization of 2-Bromo-4-methylpyridin-3-ol within Substituted Pyridine Systems

This compound is a specific halogenated pyridinol that exemplifies the synthetic potential of this compound class. Its structure, featuring a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 4-position, presents a unique pattern of substituents that allows for diverse chemical modifications. The bromine atom is amenable to displacement or participation in cross-coupling reactions, the hydroxyl group can undergo various transformations such as alkylation or acylation, and the methyl group offers a site for further functionalization. This trifunctional nature positions this compound as a valuable intermediate for synthesizing more elaborate substituted pyridines for potential use in drug discovery and materials science.

Propiedades

IUPAC Name |

2-bromo-4-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLUWWMFDQJTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660577 | |

| Record name | 2-Bromo-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227578-74-6 | |

| Record name | 2-Bromo-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 2-bromo-4-methylpyridin-3-ol

Reactions Involving the Bromine Substituent

The carbon-bromine bond on the pyridine ring is a key site for synthetic modification, enabling the introduction of a wide array of functional groups.

The bromine atom at the 2-position of the pyridine ring can be displaced by various nucleophiles. evitachem.comsmolecule.com This reactivity is characteristic of halogenated pyridines, where the electron-withdrawing nature of the nitrogen atom facilitates nucleophilic aromatic substitution, particularly at the α- (2 and 6) and γ- (4) positions. Common nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom, typically under basic conditions. evitachem.com For instance, in related bromopyridinol systems, the bromine atom can be replaced by other functional groups, which can alter the molecule's physical properties and biological activity. evitachem.com

| Reactant | Nucleophile | Conditions | Product Type |

| Halogenated Pyridine | Amines, Thiols | Basic conditions | Substituted Pyridine |

The removal of the bromine substituent to yield 4-methylpyridin-3-ol can be achieved through reductive debromination. This transformation is a common strategy in organic synthesis to unmask a C-H bond after the bromine atom has served its purpose as a directing group or a handle for other transformations. One effective method involves the use of palladium nanoparticles supported on aluminum hydroxide [Pd/AlO(OH)] with sodium borohydride (NaBH₄) as the reductant. This system has been shown to efficiently dehalogenate aryl halides, including 2-bromopyridine, in a water-methanol solvent mixture at room temperature, with yields often exceeding 95%. thieme-connect.com In some cases, reductive dehalogenation can occur as a competing side reaction during other transformations, such as in certain palladium-catalyzed reductive homocoupling reactions of 2-bromopyridines. rsc.org

| Substrate | Reagents | Conditions | Product |

| 2-Bromopyridine | Pd/AlO(OH) nanoparticles, NaBH₄ | H₂O-MeOH (1:1), room temp. | Pyridine |

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science. evitachem.com

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent. For example, 5-bromo-2-methylpyridin-3-amine has been successfully coupled with a variety of arylboronic acids using a palladium catalyst in a mixture of 1,4-dioxane and water. researchgate.net Similarly, other bromopyridines can undergo Suzuki coupling to form biaryl structures. evitachem.comorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the bromopyridine and a terminal alkyne. The coupling of 2-amino-3-bromopyridines with terminal alkynes is efficiently catalyzed by a palladium complex, such as one generated from Pd(CF₃COO)₂ and PPh₃, with a copper(I) co-catalyst (CuI). researchgate.netscirp.org These reactions are typically run in the presence of a base like triethylamine (Et₃N) in a solvent such as DMF at elevated temperatures. researchgate.net The reactivity of aryl halides in Sonogashira coupling generally follows the order I > OTf > Br > Cl. wikipedia.org

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the bromopyridine with an amine. The reaction is catalyzed by a palladium complex with a suitable phosphine ligand, such as (±)-BINAP, and requires a base like sodium tert-butoxide (NaOBut). For instance, 2-bromo-6-methylpyridine can be coupled with diamines in toluene at 80°C. chemspider.com This method is broadly applicable for the synthesis of secondary and tertiary aminopyridines. nih.gov

Interactive Table: Cross-Coupling Reactions of Bromopyridines

| Reaction Type | Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd catalyst | - | 1,4-Dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amine |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal alkyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 2-Amino-3-alkynylpyridine |

| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | NaOBut | Toluene | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the 3-position is another site of reactivity, allowing for modifications such as alkylation and oxidation.

The hydroxyl group of 2-Bromo-4-methylpyridin-3-ol can be converted into an ether or an ester through O-alkylation or O-acylation, respectively.

O-Alkylation: The formation of ethers can be achieved by reacting the hydroxyl group with an alkyl halide in the presence of a base. A closely related compound, 3-bromo-4-methyl-2-pyridone (a tautomer), undergoes O-methylation with methyl iodide (MeI) using silver carbonate (Ag₂CO₃) as the base in dichloromethane to yield 3-bromo-2-methoxy-4-methylpyridine in 80% yield. ambeed.com Similarly, 2-bromopyridin-3-ol can be alkylated with propargyl bromide using potassium carbonate (K₂CO₃) in DMF. The choice of base and solvent can be critical in directing the reaction towards O-alkylation versus N-alkylation in tautomerizable pyridone systems. acs.org

O-Acylation: Ester formation (O-acylation) can be accomplished by reacting the hydroxyl group with acylating agents like carboxylic acids or acyl chlorides, often under acidic catalysis. ambeed.com

Interactive Table: O-Alkylation of Bromopyridinols

| Substrate | Reagent | Base | Solvent | Product | Yield |

| 3-Bromo-4-methyl-2-pyridone | Methyl Iodide (MeI) | Ag₂CO₃ | Dichloromethane | 3-Bromo-2-methoxy-4-methylpyridine | 80% |

| 2-Bromopyridin-3-ol | Propargyl bromide | K₂CO₃ | DMF | 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine | - |

The hydroxyl group of pyridinols can be oxidized to the corresponding carbonyl compound. smolecule.com For a compound like 6-bromo-4-methylpyridin-3-ol, oxidation would yield a pyridinone derivative. smolecule.com While specific conditions for the title compound are not detailed in the searched literature, general methods for alcohol oxidation would apply. Separately, the pyridine nitrogen itself can be oxidized. For example, 2-bromopyridine can be oxidized to 2-bromopyridine-N-oxide using peracetic acid generated in situ from hydrogen peroxide and acetic acid. google.com

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom in the pyridine ring makes it a nucleophilic center, susceptible to reactions with electrophiles.

The nitrogen atom of this compound can undergo N-alkylation when treated with alkylating agents. This reaction leads to the formation of quaternary pyridinium salts. The quaternization of pyridines is a well-established reaction and is influenced by the structure of both the pyridine derivative and the alkylating agent. researchgate.net For instance, reactions with haloalkanes, such as phenacyl bromide, can lead to the formation of N-substituted pyridinium salts. researchgate.net The reaction rate and yield are dependent on factors like the nature of the leaving group on the alkylating agent and the steric hindrance around the nitrogen atom. researchgate.net While specific studies on the N-alkylation of this compound are not extensively detailed in the provided results, the general principles of pyridine quaternization suggest that it would react with suitable alkyl halides to form the corresponding N-alkyl-2-bromo-4-methylpyridin-3-olium salts. The reaction of 2-substituted 6-methylpyridines with phenacyl bromides has been studied, indicating that such quaternization is feasible, although it can be sterically hindered. msu.ru

A related reaction is the O-alkylation of the hydroxyl group. For example, 2-bromopyridin-3-ol can be O-alkylated with 1-bromo-2-fluoroethane to yield 2-bromo-3-(2-fluoroethoxy)pyridine. nih.gov This highlights the competitive nature of N- versus O-alkylation in hydroxypyridines.

Table 1: Examples of N-Alkylation and Quaternization Reactions of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Product Type | Reference |

| Pyridine | Phenacyl bromide | N-phenacylpyridinium bromide | researchgate.net |

| 3-Methylpyridine | Phenacyl bromide | N-phenacyl-3-methylpyridinium bromide | researchgate.net |

| 2-Bromo-6-methylpyridine | Phenacyl bromide | N-phenacyl-2-bromo-6-methylpyridinium bromide | msu.ru |

The nitrogen atom of pyridine and its derivatives can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide. Whole cells of certain microorganisms, such as Burkholderia sp. MAK1, have also been shown to catalyze the N-oxidation of various methylpyridines. nih.gov These biocatalytic systems can convert 2-methyl-, 3-methyl-, and 4-methylpyridine into their corresponding N-oxides. nih.gov While a direct study on the N-oxidation of this compound is not explicitly available, the existence of 2-Bromo-4-Methylpyridine 1-oxide (CAS 17117-12-3) suggests that this transformation is possible. alchempharmtech.com The resulting N-oxide would have altered electronic properties, which can influence the reactivity of the pyridine ring in subsequent reactions.

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The pyridine ring in this compound is subject to both electrophilic and nucleophilic substitution reactions, with the existing substituents directing the position of incoming groups.

Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. However, the activating hydroxyl and methyl groups can facilitate such reactions. For analogous halogenated pyridines, sequential halogenation using reagents like Br₂/FeBr₃ and Cl₂/AlCl₃ under controlled conditions is a method for introducing additional halogen atoms. vulcanchem.com

Nucleophilic substitution is a more common reaction pathway for pyridines, especially those bearing good leaving groups like halogens. The bromine atom at the C2 position of this compound is susceptible to displacement by various nucleophiles. ambeed.com For example, in related 2-bromopyridines, the bromine can be substituted by amines, thiols, and cyanide ions. ambeed.com Metal-halogen exchange, using strong bases like butyllithium, can also occur, leading to the formation of a lithiated pyridine derivative that can then react with various electrophiles. ambeed.com The hydroxyl group can also be activated, for instance as a triflate, to allow for its displacement by nucleophiles.

Table 2: Representative Substitution Reactions on Pyridine Rings

| Reaction Type | Substrate Example | Reagent(s) | Product Type | Reference |

| Electrophilic Halogenation | Methylpyridinol precursor | Br₂/FeBr₃ | Halogenated pyridine | vulcanchem.com |

| Nucleophilic Substitution | 2-Bromo-6-methylpyridine | Amines, Thiols | 2-Amino/Thio-6-methylpyridine | ambeed.com |

| Nucleophilic Substitution | 2-Bromopyridin-3-ol (activated) | Tetrahydrofuran-3-ol, NaH | 3-(Pyridin-2-yloxy)tetrahydrofuran-3-ol derivative |

Exploration of Tautomerism (e.g., Pyridinol-Pyridinone)

Hydroxypyridines, such as this compound, can exist in equilibrium with their corresponding pyridinone tautomers. This phenomenon is known as pyridinol-pyridinone tautomerism. For 2-hydroxypyridines, the equilibrium generally favors the pyridin-2(1H)-one form. thieme-connect.de In the solid state, pyridin-2(1H)-one exists predominantly in the NH form. thieme-connect.de Similarly, 4-hydroxypyridines are in equilibrium with their 4-pyridinone tautomers. The IUPAC name for 4-bromo-2-hydroxypyridine is 4-bromo-1H-pyridin-2-one, reflecting the predominance of the ketone form in this related compound.

For this compound, the tautomeric equilibrium would involve the migration of the hydroxyl proton to the ring nitrogen, forming 2-bromo-4-methyl-1H-pyridin-3-one. The exact position of this equilibrium would be influenced by factors such as the solvent, temperature, and the electronic effects of the bromo and methyl substituents. Computational studies on related aminopyridines have shown that the canonical amino structure is generally more stable than its imino tautomers. researchgate.net A similar theoretical approach could be used to determine the relative stabilities of the pyridinol and pyridinone tautomers of this compound. The existence of 2-bromo-3-methyl-1H-pyridin-4-one further supports the prevalence of the pyridinone tautomer in related structures. americanelements.com

The different tautomers can exhibit distinct reactivity. The pyridinol form has a nucleophilic hydroxyl group, while the pyridinone form has an amide-like character with a potentially acidic N-H proton and a carbonyl group that can react with nucleophiles.

Applications and Research Interest in 2-bromo-4-methylpyridin-3-ol

Role as a Building Block in Organic Synthesis

2-Bromo-4-methylpyridin-3-ol serves as a valuable building block for creating a diverse range of substituted pyridine derivatives. smolecule.comfrontierspecialtychemicals.com Its multifunctional nature allows for sequential and regioselective reactions, making it a versatile tool for constructing complex molecular architectures. The ability to participate in cross-coupling reactions makes it particularly useful for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials. mdpi.comresearchgate.net

Potential Applications in Medicinal Chemistry

The pyridine scaffold is a cornerstone in drug discovery. mdpi.comenpress-publisher.com Halogenated pyridinols like this compound are intermediates in the synthesis of compounds with potential therapeutic activities. smolecule.comacs.org Pyridinone and pyridinol structures are found in molecules with antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.org The specific substitution pattern of this compound could be leveraged to synthesize novel analogs of existing drugs or to develop new chemical entities targeting various enzymes and receptors. For example, related halogenated pyridines are used to create inhibitors of enzymes like topoisomerase IIα. acs.org

Use in Materials Science and Agrochemicals

In materials science, the pyridine nucleus is used to develop materials with specific electronic and optical properties. ambeed.com The functional groups on this compound could be used to incorporate this scaffold into polymers or to design ligands for metal complexes with catalytic or photophysical applications. vulcanchem.com In the agrochemical sector, pyridine derivatives are used as herbicides, insecticides, and fungicides. enpress-publisher.com The biological activity of pyridine compounds suggests that derivatives of this compound could be explored for potential use as active ingredients in new agrochemical formulations. smolecule.com

Conclusion

Summary of Key Characteristics

2-Bromo-4-methylpyridin-3-ol is a halogenated and substituted pyridinol with significant potential as a chemical intermediate. Its key features include a versatile bromine atom ideal for cross-coupling reactions, a reactive hydroxyl group, and a methyl group, all on a pyridine scaffold known for its prevalence in bioactive compounds and functional materials. This combination of features makes it a valuable building block for the synthesis of complex, highly functionalized molecules.

Future Outlook and Potential Research Directions

Future research will likely focus on fully characterizing the physical and spectroscopic properties of this compound. Exploration of its reactivity in a wider range of modern synthetic transformations could unveil novel and efficient pathways to valuable compounds. There is significant potential in utilizing this building block to generate libraries of new substituted pyridines for screening in medicinal chemistry programs, particularly for targets where the pyridine scaffold is known to be effective. Further investigation into its utility for creating new polymers, ligands, and agrochemicals represents another promising avenue for future research.

Q & A

What are the key considerations for designing a synthetic route to 2-Bromo-4-methylpyridin-3-ol?

Basic Research Question

Synthesis typically involves halogenation and functional group protection. For brominated pyridines, direct bromination of 4-methylpyridin-3-ol using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) is common. However, regioselectivity must be optimized to avoid competing substitution patterns . Intermediate purification via column chromatography or recrystallization is critical, as impurities can affect downstream reactivity.

How can NMR spectroscopy resolve structural ambiguities in brominated pyridine derivatives?

Basic Research Question

1H and 13C NMR are essential for confirming substitution patterns. For this compound, the hydroxyl proton (3-OH) appears as a broad singlet (~δ 10-12 ppm), while the methyl group (4-CH3) resonates as a singlet near δ 2.5 ppm. The bromine atom at position 2 induces deshielding in adjacent carbons, detectable via 13C NMR . 2D NMR (e.g., COSY, HMBC) can further validate connectivity, distinguishing between isomers like 5-bromo or 6-methyl analogues .

What advanced strategies address low yields in cross-coupling reactions involving this compound?

Advanced Research Question

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) often suffer from steric hindrance due to the methyl and hydroxyl groups. Strategies include:

- Pre-protection of the hydroxyl group (e.g., TBS or acetyl) to reduce steric bulk and prevent catalyst poisoning .

- Microwave-assisted synthesis to enhance reaction rates and selectivity .

- Use of bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium intermediate .

How does computational modeling aid in predicting the reactivity of this compound?

Advanced Research Question

Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example, the bromine atom’s electrophilicity and the hydroxyl group’s hydrogen-bonding capacity influence nucleophilic aromatic substitution (SNAr) pathways . Molecular docking studies may also predict interactions with biological targets, such as enzymes in medicinal chemistry applications .

What contradictions exist in reported biological activity data for brominated pyridines, and how can they be resolved?

Advanced Research Question

Discrepancies often arise from impurities in synthesized batches or variations in assay conditions. For instance, residual solvents (e.g., DMF) in this compound can inhibit enzyme activity. Mitigation involves:

- Rigorous purity verification via HPLC or mass spectrometry .

- Standardized bioassay protocols (e.g., fixed pH, temperature) to ensure reproducibility .

- Comparative studies with structurally similar compounds (e.g., 2-chloro or 4-ethyl analogues) to isolate substituent effects .

What are the best practices for handling and stabilizing this compound in aqueous environments?

Basic Research Question

The compound’s hydroxyl group increases hydrophilicity but also susceptibility to oxidation. Recommendations include:

- Storage under inert atmosphere (argon or nitrogen) at 4°C to prevent degradation .

- Buffered solutions (pH 6–7) to minimize acid/base-catalyzed side reactions .

- Lyophilization for long-term stability, with periodic FT-IR monitoring to detect decomposition .

How can X-ray crystallography validate the solid-state structure of this compound?

Advanced Research Question

Single-crystal X-ray diffraction is the gold standard. Key steps:

- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to grow high-quality crystals .

- Data collection : SHELX software (e.g., SHELXL) refines atomic positions and thermal parameters, confirming the bromine and methyl substituents’ spatial arrangement .

- Validation : Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) .

What role does this compound play in medicinal chemistry lead optimization?

Advanced Research Question

The bromine atom serves as a versatile handle for late-stage functionalization. Applications include:

- Fragment-based drug discovery : Incorporation into kinase inhibitors via cross-coupling to introduce aryl or heteroaryl groups .

- Probe synthesis : Radiolabeling (e.g., with 76Br) for PET imaging studies .

- SAR studies : Systematic replacement of bromine with other halogens to modulate potency and pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.